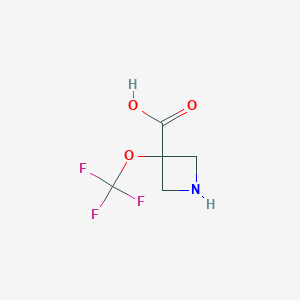
3-(Trifluoromethoxy)azetidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethoxy)azetidine-3-carboxylic acid is a heterocyclic compound that features a four-membered azetidine ring with a trifluoromethoxy group and a carboxylic acid group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethoxy)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the trifluoromethoxy and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the treatment of 3-bromoazetidines with nucleophiles such as potassium cyanide, potassium thiocyanate, sodium azide, and potassium phenoxide in dimethyl sulfoxide at 60°C can yield various azetidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethoxy)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The azetidine ring can be functionalized through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Ring-Opening Reactions: Due to the strain in the four-membered ring, it can undergo ring-opening reactions under suitable conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles (e.g., potassium cyanide, sodium azide), oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various azetidine derivatives, while oxidation and reduction can modify the functional groups present on the molecule.
Aplicaciones Científicas De Investigación
3-(Trifluoromethoxy)azetidine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds due to its unique structural features.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the effects of trifluoromethoxy and azetidine groups on biological activity.
Industrial Applications: It may be used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethoxy)azetidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the azetidine ring can provide rigidity and conformational constraints.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-3-carboxylic acid: Lacks the trifluoromethoxy group, making it less lipophilic.
3-(Trifluoromethyl)azetidine-3-carboxylic acid: Similar but with a trifluoromethyl group instead of trifluoromethoxy.
3-(Methoxy)azetidine-3-carboxylic acid: Contains a methoxy group instead of trifluoromethoxy, affecting its chemical properties.
Uniqueness
3-(Trifluoromethoxy)azetidine-3-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This makes it a valuable compound for designing molecules with specific properties and activities.
Propiedades
Número CAS |
1638920-43-0 |
|---|---|
Fórmula molecular |
C5H6F3NO3 |
Peso molecular |
185.10 g/mol |
Nombre IUPAC |
3-(trifluoromethoxy)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C5H6F3NO3/c6-5(7,8)12-4(3(10)11)1-9-2-4/h9H,1-2H2,(H,10,11) |
Clave InChI |
CBEPYFHNVGMAQX-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)(C(=O)O)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


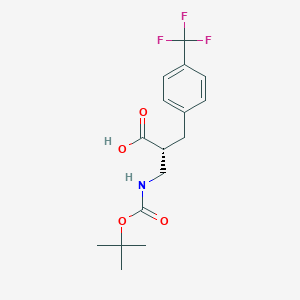
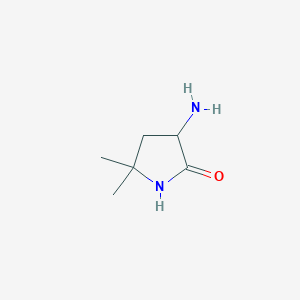
![methyl2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate](/img/structure/B12954441.png)
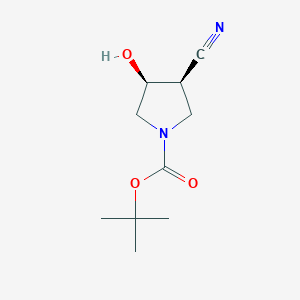
![2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12954455.png)

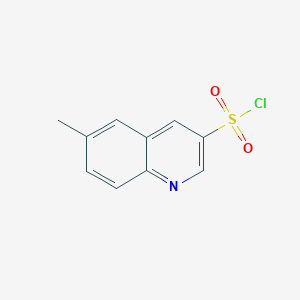
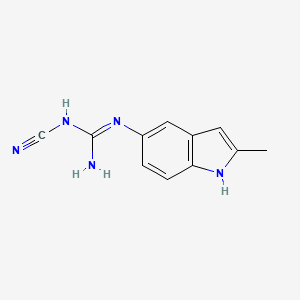
![tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B12954477.png)

![N-Hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboximidamide](/img/structure/B12954484.png)


![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-(aminoiminomethyl)phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B12954505.png)
